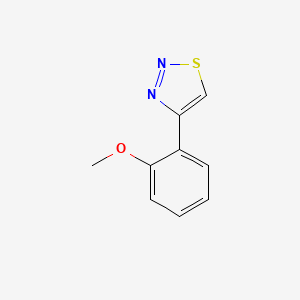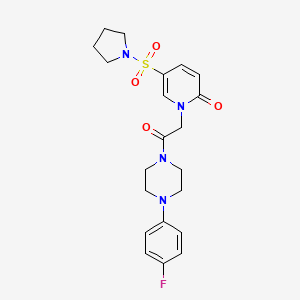![molecular formula C16H20N4O5S B2888903 3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 1219905-65-3](/img/structure/B2888903.png)
3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Typically, these compounds are synthesized using stable and readily available starting materials. The synthesis often involves the transformation of a precursor molecule into the desired product through a series of chemical reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques such as X-ray crystallography . These studies provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds between them .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . These studies provide insights into the reactivity of these compounds and their potential uses in various applications .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . These properties include solubility, lipophilicity, and stability, among others .科学的研究の応用
Anticancer Activity
This compound has been evaluated for its potential as an anticancer agent . It’s designed based on the activity of indoles against various cancer cell lines and synthesized via a Pd-catalyzed C-N cross-coupling . The structure–activity relationship study identified analogs with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cancer cell lines . Further studies revealed that certain analogs could cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .
Antitumor Properties
Synthesized derivatives of this compound have shown potent antitumor activities . For instance, some compounds exhibited growth inhibition properties with IC50 values generally below 5 μM against HeLa, A549, and MCF-7 cell lines . Compound C27, in particular, showed potent activities against HeLa and A549 cell lines with IC50 values of 2.07 ± 0.88 μM and 3.52 ± 0.49 μM, respectively . These findings suggest the potential for further development as antitumor agents.
Apoptosis Induction
The compound and its derivatives have been linked to the induction of apoptosis in tumor cells. Compound C27, for example, could induce apoptosis and cause both S-phase and G2/M-phase arrests in the HeLa cell line . This mechanism is crucial for the development of new cancer therapies.
Cell Cycle Arrest
The ability to induce cell cycle arrest is a valuable property in cancer treatment. The compound’s derivatives have been shown to arrest the cell cycle at specific phases, which is an important step in preventing the proliferation of cancer cells .
Mechanistic Studies
Mechanistic studies of this compound’s derivatives have provided insights into their function as anticancer agents. For example, compound 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells . Understanding these mechanisms is essential for the design of more effective anticancer drugs.
Flavoring Substance
Apart from its potential therapeutic applications, this compound is also intended to be used as a flavoring substance in specific categories of food . However, it is not intended to be used in beverages.
作用機序
Target of Action
Compounds with similar structures have been found to exhibit antitumor activities against various cancer cell lines .
Mode of Action
It is known that similar compounds can induce apoptosis and cause cell cycle arrests in cancer cell lines . This suggests that the compound may interact with its targets to disrupt normal cell function and promote cell death.
Biochemical Pathways
The compound may affect the NEDD8/cullin pathway, which is involved in protein degradation . Disruption of this pathway can lead to the accumulation of misfolded proteins, which can trigger cell stress responses and ultimately lead to cell death .
Pharmacokinetics
Similar compounds have shown potent growth inhibition properties with ic 50 values generally below 5 μm against various human cancer cells lines . This suggests that the compound may have good bioavailability and can effectively reach its targets in the body.
Result of Action
The compound’s action results in the induction of apoptosis and cell cycle arrests in cancer cell lines . This leads to a decrease in the proliferation of cancer cells and potentially to the shrinkage of tumors.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the synthesis of similar compounds has been carried out under dry and deoxygenated nitrogen atmosphere . This suggests that the compound may be sensitive to moisture and oxygen. Additionally, the presence of toxic metal ions in the environment could potentially influence the compound’s action .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S/c1-19(2)26(21,22)20-7-3-4-12(9-20)16-18-17-15(25-16)11-5-6-13-14(8-11)24-10-23-13/h5-6,8,12H,3-4,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMJISUSVVXLRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(octahydrobenzo[b][1,4]dioxin-6-yl)pivalamide](/img/structure/B2888821.png)

![7-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2888826.png)
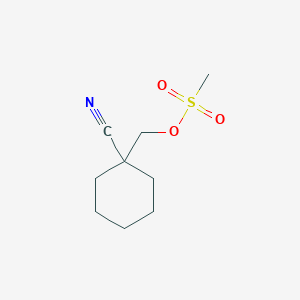
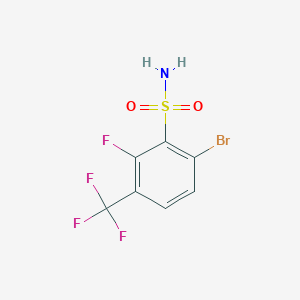
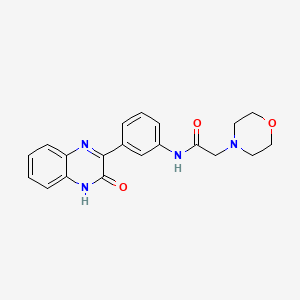
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-methylbenzamide](/img/structure/B2888835.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2888836.png)

![Methyl 2-[7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate](/img/structure/B2888839.png)
![4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanamide](/img/structure/B2888840.png)
